2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
CAS No.: 2034616-70-9
Cat. No.: VC4361102
Molecular Formula: C17H16N2O3S2
Molecular Weight: 360.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034616-70-9 |
|---|---|
| Molecular Formula | C17H16N2O3S2 |
| Molecular Weight | 360.45 |
| IUPAC Name | 2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxyquinoline |
| Standard InChI | InChI=1S/C17H16N2O3S2/c20-24(21,17-6-3-11-23-17)19-10-9-14(12-19)22-16-8-7-13-4-1-2-5-15(13)18-16/h1-8,11,14H,9-10,12H2 |
| Standard InChI Key | BGKXWVVHVUXLND-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CS4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features:
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Quinoline backbone: A bicyclic aromatic system with a nitrogen atom at position 1, contributing to π-π stacking interactions and planar geometry .
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Pyrrolidine ring: A five-membered saturated amine ring substituted at position 3 with an ether linkage to quinoline and a sulfonyl group at position 1 .
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Thiophene-2-sulfonyl group: A sulfur-containing heterocycle (thiophene) linked via a sulfonyl (-SO₂-) bridge, enhancing electronic and steric properties .
Molecular Specifications
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Key functional groups: Ether (-O-), sulfonamide (-SO₂-N-), and aromatic systems (quinoline, thiophene) .
Synthetic Strategies
Key Synthetic Routes
The synthesis typically involves multi-step protocols:
Step 1: Pyrrolidine Functionalization
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Sulfonylation: Reaction of pyrrolidine with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine) yields 1-(thiophen-2-ylsulfonyl)pyrrolidine .
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Etherification: Mitsunobu reaction or nucleophilic substitution introduces the quinoline-2-oxy group at pyrrolidine position 3 .
Step 2: Quinoline Coupling
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Nucleophilic aromatic substitution: Quinoline derivatives with leaving groups (e.g., halides) react with hydroxylated pyrrolidine intermediates .
Step 3: Purification and Characterization
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Chromatography: Silica gel column chromatography isolates the target compound .
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Analytical validation: NMR (¹H, ¹³C), HRMS, and HPLC confirm structure and purity .
Optimization Challenges
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Stereocontrol: Achieving enantiopure products requires chiral catalysts or resolution techniques .
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Sulfonyl group stability: Thiophene sulfonyl chloride’s moisture sensitivity necessitates anhydrous conditions .
Physicochemical and Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
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Quinoline protons: δ 8.1–7.5 (m, aromatic H).
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Pyrrolidine protons: δ 3.8–3.5 (m, -OCH₂), 2.9–2.6 (m, N-CH₂) .
¹³C NMR (101 MHz, CDCl₃)
HRMS
Comparative Analysis with Analogues
Future Directions and Challenges
Research Priorities
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In vitro profiling: Assess inhibition of Top1, EGFR, and microbial gyrase .
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ADMET studies: Evaluate pharmacokinetics and toxicity in preclinical models .
Synthetic Innovations
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Continuous flow chemistry: Improve yield and stereoselectivity .
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Biocatalytic approaches: Enzymatic sulfonylation for greener synthesis .
Clinical Translation
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